Cyclopropylmethyl 4-methylbenzene-1-sulfonate
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Overview
Description
Cyclopropylmethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a cyclopropylmethyl group attached to a 4-methylbenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of cyclopropylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclopropylmethanol+4-methylbenzenesulfonyl chloride→Cyclopropylmethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted cyclopropylmethyl derivatives.
Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropyl ketone.
Reduction: Formation of cyclopropylmethyl sulfide.
Scientific Research Applications
Cyclopropylmethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of functional materials, such as electrolytes for lithium-ion batteries, to enhance performance under low-temperature conditions
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, thereby modulating their activity. The cyclopropylmethyl group can also participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl 4-chlorobenzene-1-sulfonate
- Cyclopropylmethyl 4-nitrobenzene-1-sulfonate
- Cyclopropylmethyl 4-methoxybenzene-1-sulfonate
Uniqueness
Cyclopropylmethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
cyclopropylmethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-2-6-11(7-3-9)15(12,13)14-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPMREPGSFVNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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